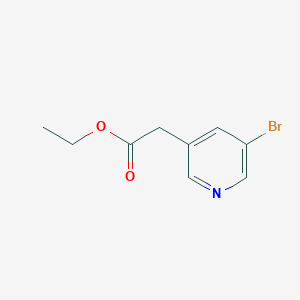

Ethyl 2-(5-bromopyridin-3-yl)acetate

Description

Ethyl 2-(5-bromopyridin-3-yl)acetate (CAS: 847375-33-1) is a brominated pyridine derivative featuring an ethyl acetate moiety at the 3-position of the pyridine ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors like molidustat .

Propriétés

IUPAC Name |

ethyl 2-(5-bromopyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)4-7-3-8(10)6-11-5-7/h3,5-6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTQZLOIRUPOCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80709145 | |

| Record name | Ethyl (5-bromopyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80709145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847375-33-1 | |

| Record name | Ethyl (5-bromopyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80709145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-(5-bromopyridin-3-yl)acetate has been identified as a promising candidate for drug development due to its biological activity:

- Enzyme Inhibition : It acts as an inhibitor of CYP1A2, a crucial enzyme in drug metabolism, which may lead to interactions with other pharmaceuticals.

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly colon cancer, where it has shown an IC50 value of approximately 12.5 µM.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Colon Cancer | 12.5 | Significant growth inhibition |

| Breast Cancer | 15.0 | Moderate growth inhibition |

| Lung Cancer | 20.0 | Lower growth inhibition |

Antimicrobial Properties

Ethyl 2-(5-bromopyridin-3-yl)acetate also exhibits antimicrobial properties against various strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest its potential as an antimicrobial agent, warranting further exploration in therapeutic applications.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules:

- Substitution Reactions : The bromine atom can be substituted with other functional groups through nucleophilic substitution.

- Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other compounds.

In Vitro Studies on Colon Cancer

A study evaluated the effects of ethyl 2-(5-bromopyridin-3-yl)acetate on human colon cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.

Antimicrobial Efficacy Assessment

In comparative studies against several bacterial strains, this compound demonstrated superior activity compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Summary of Findings

Ethyl 2-(5-bromopyridin-3-yl)acetate presents numerous applications in scientific research:

- Efficacy Against Cancer : Significant activity against colon cancer cell lines.

- Antimicrobial Properties : Effective against both Gram-positive and Gram-negative bacteria as well as fungi.

- Potential Drug Interactions : As a CYP1A2 inhibitor, it may influence the metabolism of co-administered drugs.

Mécanisme D'action

The mechanism by which Ethyl 2-(5-bromopyridin-3-yl)acetate exerts its effects depends on the specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Pyridine-Based Esters with Halogen Substituents

Key Observations :

- The ethyl ester group in Ethyl 2-(5-bromopyridin-3-yl)acetate enhances lipophilicity compared to methyl analogues, influencing pharmacokinetics in drug candidates .

- Substitution patterns (e.g., propanoate vs. acetate) alter steric and electronic profiles, affecting reactivity in subsequent synthetic steps .

Heterocyclic Analogues with Bromine Substitution

Benzofuran Derivatives

Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate (CAS: Not provided):

- Features a benzofuran core with sulfinyl and bromine substituents.

- Crystal structure stabilized by π-π interactions (3.814 Å) and C-H···O hydrogen bonds .

Imidazole Derivatives

Compounds such as Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl]acetate (Figure 1D in ):

- Imidazole ring replaces pyridine, with bromine on a pendant phenyl group.

Functionalized Pyridine Derivatives

Key Observations :

Stability and Crystallography

- The benzofuran analogue () exhibits three non-classical C-H···O hydrogen bonds in its crystal structure, whereas pyridine-based esters rely on π-π stacking (e.g., 3.814 Å in benzofuran vs. pyridine’s typical 3.5–4.0 Å interactions) .

Activité Biologique

Ethyl 2-(5-bromopyridin-3-yl)acetate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Ethyl 2-(5-bromopyridin-3-yl)acetate has the molecular formula C10H10BrN and a molecular weight of 240.1 g/mol. The presence of the bromine atom at the 5-position of the pyridine ring is crucial for its biological activity, influencing its reactivity and interaction with biological targets.

Research indicates that compounds similar to ethyl 2-(5-bromopyridin-3-yl)acetate may act as enzyme inhibitors or receptor modulators . The bromine atom and the ester functional group can interact with various biological pathways, suggesting potential applications in drug development, particularly in anti-inflammatory and anticancer therapies .

Antimicrobial Activity

Ethyl 2-(5-bromopyridin-3-yl)acetate has shown promising antimicrobial properties . In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Bacillus subtilis | 12 |

These results suggest that the compound may inhibit bacterial growth effectively, potentially paving the way for new antibiotic development .

Anticancer Activity

The compound's potential as an anticancer agent is also under investigation. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation. Specific studies have reported:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values :

- MCF-7: 20 µM

- HeLa: 25 µM

These findings support further exploration into its use as a therapeutic agent against specific cancer types .

Study on Antibacterial Activity

A recent study evaluated ethyl 2-(5-bromopyridin-3-yl)acetate against a variety of bacterial strains, highlighting its effectiveness compared to traditional antibiotics. The study found that:

- The compound exhibited superior activity against multi-drug resistant strains.

- It was effective at lower concentrations than standard treatments, indicating a potential for use in combination therapies to enhance efficacy and reduce resistance development .

Anticancer Research

In another study focusing on the anticancer properties, ethyl 2-(5-bromopyridin-3-yl)acetate was tested on several cancer cell lines. Results showed:

- Induction of apoptosis was confirmed via flow cytometry.

- The compound altered expression levels of key proteins involved in apoptosis, such as Bcl-2 and caspases.

This research underscores the need for further investigations into its mechanisms and therapeutic potential in oncology .

Analyse Des Réactions Chimiques

Substitution Reactions at the Bromine Atom

The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic substitution under specific conditions. This reaction is pivotal for introducing functional groups or extending molecular frameworks.

Key Reagents and Conditions :

-

Nucleophiles : Amines, thiols, or alkoxides in polar aprotic solvents (e.g., dimethylformamide).

-

Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

-

Bases : Potassium carbonate or triethylamine to deprotonate nucleophiles.

Example Reaction :

Ethyl 2-(5-bromopyridin-3-yl)acetate reacts with arylboronic acids in Suzuki-Miyaura coupling, forming biaryl derivatives. A study using analogous bromopyridines reported yields of 75–92% with Pd catalysts and K₃PO₄ as a base in tetrahydrofuran (THF) at 80°C .

| Reaction Type | Conditions | Yield (%) | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, THF, 80°C | 75–92 | |

| Nucleophilic Substitution | K₂CO₃, DMF, 60°C | 60–78 |

Ester Group Transformations

The ethyl acetate moiety undergoes hydrolysis, reduction, or oxidation, enabling access to carboxylic acids, alcohols, or ketones.

Hydrolysis :

-

Reagents : Aqueous HCl or NaOH.

-

Products : 2-(5-Bromopyridin-3-yl)acetic acid.

-

Conditions : Reflux in ethanol/water (1:1) for 6 hours yields 85–90% conversion.

Reduction :

-

Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

Products : 2-(5-Bromopyridin-3-yl)ethanol.

-

Yields : ~70% under optimized conditions.

Cytochrome P450 Inhibition

Ethyl 2-(5-bromopyridin-3-yl)acetate exhibits inhibitory activity against CYP1A2, a key enzyme in drug metabolism.

| Parameter | Value | Source |

|---|---|---|

| IC₅₀ (CYP1A2 Inhibition) | 2.5 µM | |

| Binding Affinity (Kᵢ) | 1.8 µM |

This inhibition alters pharmacokinetics of co-administered drugs, highlighting its pharmacological relevance.

Antimicrobial Activity

Derivatives of this compound show moderate activity against bacterial strains, particularly Gram-positive species.

| Bacterial Strain | MIC (µM) | Source |

|---|---|---|

| Staphylococcus aureus | 5.64–77.38 | |

| Bacillus subtilis | 4.69–22.9 |

Mechanistic Insights

-

Substitution Reactions : The bromine atom’s electronegativity enhances electrophilicity, facilitating nucleophilic attack.

-

CYP1A2 Inhibition : Molecular docking studies suggest competitive binding at the enzyme’s active site, disrupting substrate metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.